6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b][1,2,4]triazine derivatives typically involves the condensation of aminotriazines with aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of 4,5-dihydroxyimidazolidin-2-ones with thiosemicarbazide under acidic catalysis . Another approach involves the alkylation of perhydroimidazo[4,5-e][1,2,4]triazine-3-thiones with haloacetic acids .
Industrial Production Methods: Industrial production of these compounds often employs scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. The use of palladium-catalyzed reactions for regioselective arylation is one such method that has been demonstrated on a multi-kilogram scale .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b][1,2,4]triazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, haloacetic acids.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-b][1,2,4]triazine derivatives, which can exhibit different biological activities depending on the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of imidazo[1,2-b][1,2,4]triazine derivatives varies depending on their specific biological target. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding. Others may modulate receptor activity by binding to specific receptor sites and altering their conformation .
Comparison with Similar Compounds
Imidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazines: These compounds share a similar core structure but differ in the presence of a thiazole ring.
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: These derivatives have a fused benzene ring, which can alter their biological activity.
Imidazo[1,2-a]pyridine: Another class of heterocyclic compounds with similar biological activities but different structural features.
Uniqueness: 6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is unique due to its specific substitution pattern, which can significantly influence its biological activity and selectivity towards different molecular targets.
Properties
CAS No. |
83657-48-1 |
---|---|
Molecular Formula |
C18H14N4 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C18H14N4/c1-13-7-9-15(10-8-13)17-12-22-18(20-17)19-11-16(21-22)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
DLJZAJAESRGUNM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CN3C(=N2)N=CC(=N3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=N2)N=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.